molecular formula C6H5F3N2OS B2852495 (Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide CAS No. 2060523-52-4

(Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide

Cat. No.: B2852495
CAS No.: 2060523-52-4
M. Wt: 210.17
InChI Key: WLRPHGBVBBKAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide is a chemical compound with the molecular formula C6H5F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide typically involves the reaction of 2-(trifluoromethyl)thiophene-3-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the imidamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidamide group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiophene-3-carboxylic acid
  • N’-Hydroxy-2-(methyl)thiophene-3-carboximidamide
  • 2-(Trifluoromethyl)thiophene-3-carboxamide

Uniqueness

N’-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide stands out due to the presence of both the trifluoromethyl and imidamide groups. This combination imparts unique chemical and biological properties, making it more versatile in various applications compared to its similar compounds .

Properties

IUPAC Name

N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2OS/c7-6(8,9)4-3(1-2-13-4)5(10)11-12/h1-2,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRPHGBVBBKAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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